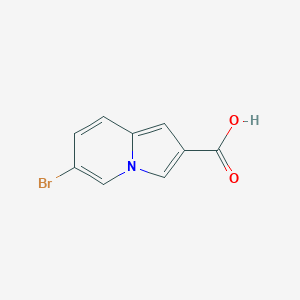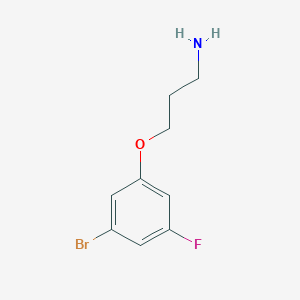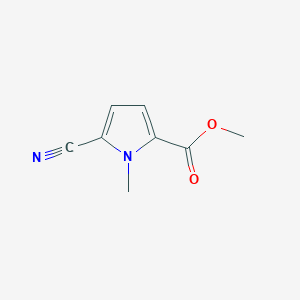
methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 . The compound is typically stored at room temperature and is available in a solid, powder form .
Molecular Structure Analysis
The InChI code for “methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate” is 1S/C8H8N2O2/c1-10-6(5-9)3-4-7(10)8(11)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a molecular weight of 164.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .
Applications De Recherche Scientifique
Anticancer Applications
Pyrrole derivatives have been studied for their potential as anticancer agents. The structure of “methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate” allows for the synthesis of compounds that can exhibit cytotoxic activity against various cancer cell lines . Researchers have been exploring different modifications of the pyrrole ring to enhance its efficacy against cancerous cells.
Anti-inflammatory and Analgesic Properties
Compounds derived from pyrrole structures, including “methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate,” have shown anti-inflammatory and analgesic activities . These properties make them valuable in the development of new medications for treating pain and inflammation-related conditions.
Antitubercular Activity
The pyrrole ring system is a key scaffold in the development of antitubercular agents. Novel isoniazid bearing pyrrole analogs, which could be synthesized from “methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate,” have shown inhibitory activity toward isoniazid-resistant strains of tuberculosis .
Antiviral Potential
Pyrrole derivatives are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases . This suggests that “methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate” could be a precursor in the synthesis of antiviral drugs, particularly for treating retroviral infections like HIV.
Role in Redox Cycling Reactions
Pyrrole-containing compounds play a significant role in redox cycling reactions within living systems . They are involved in essential biological processes such as photosynthesis and oxygen transport, indicating that derivatives of “methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate” could be used to study or mimic these processes.
Development of Fungicides and Antibiotics
The pyrrole ring is a common feature in many fungicides and antibiotics . “Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate” can serve as a starting material for the synthesis of new compounds with potential application in combating fungal infections and bacterial diseases.
Safety and Hazards
“Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound, including wearing personal protective equipment and avoiding dust formation .
Mécanisme D'action
Target of Action
It is known that pyrrole derivatives can interact with various biological targets, including enzymes and receptors
Mode of Action
Pyrrole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes
Biochemical Pathways
Pyrrole derivatives can influence a variety of biochemical pathways depending on their specific targets
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially influence the action of the compound .
Propriétés
IUPAC Name |
methyl 5-cyano-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-6(5-9)3-4-7(10)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYFBMRJAVHTAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236751 | |
| Record name | Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1041644-52-3 | |
| Record name | Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041644-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-cyano-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



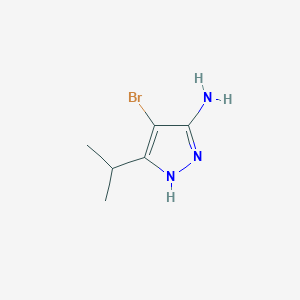
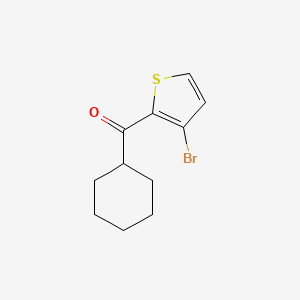
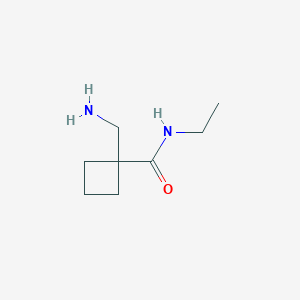
![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)

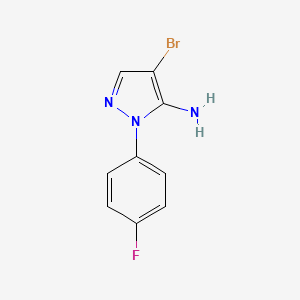
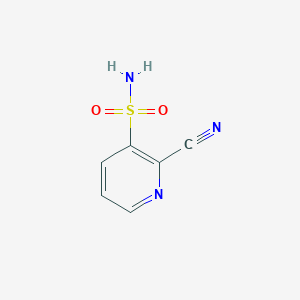
![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)

![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)
